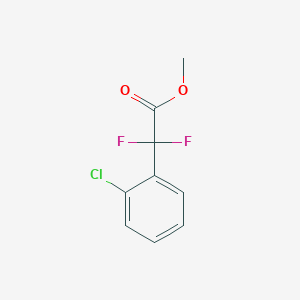

2-(2-氯苯基)-2,2-二氟乙酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 2-(2-chlorophenyl)-2,2-difluoroacetate is a chemical compound that is related to various research areas in organic chemistry, particularly in the synthesis and modification of complex molecules. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related molecules and the methodologies that could be applied to its synthesis and analysis.

Synthesis Analysis

The synthesis of related compounds, such as methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride, involves careful control of reaction conditions to achieve high yields. For instance, the optimized synthesis of this compound required specific temperatures for the addition of thionyl chloride and a precise molar ratio of reactants to achieve a 98% yield . This suggests that the synthesis of Methyl 2-(2-chlorophenyl)-2,2-difluoroacetate would also require meticulous optimization of reaction conditions to ensure a successful outcome.

Molecular Structure Analysis

The molecular structure of compounds similar to Methyl 2-(2-chlorophenyl)-2,2-difluoroacetate can be complex, as evidenced by the crystal structure analysis of a persistent radical with chlorophenyl and trichlorophenyl groups . This compound exhibited a propeller-like conformation, which is a common feature in molecules with multiple phenyl rings. Such structural analyses are crucial for understanding the physical properties and reactivity of the compound.

Chemical Reactions Analysis

The reactivity of chlorophenyl-containing compounds can be quite diverse. For example, the chlorination of αβ-unsaturated carbonyl compounds has been studied, revealing that the reaction in methanol involves trans-addition and the formation of a carbocation intermediate . This information could be relevant when considering the chemical reactions that Methyl 2-(2-chlorophenyl)-2,2-difluoroacetate might undergo, as the presence of chlorophenyl groups and carbonyl functionality could lead to similar reaction pathways.

Physical and Chemical Properties Analysis

The physical and chemical properties of Methyl 2-(2-chlorophenyl)-2,2-difluoroacetate can be inferred from related compounds. For instance, the presence of difluoroacetate groups in the molecule would likely influence its acidity and stability, as fluorine atoms are highly electronegative and can stabilize negative charges. Additionally, the chlorophenyl group could affect the compound's solubility and reactivity due to its electron-withdrawing nature .

科学研究应用

药物合成

- 2-(2-氯苯基)-2,2-二氟乙酸甲酯的衍生物,特别是 (R)-2-(2-氯苯基)-2-(3-硝基苯磺酰氧基)乙酸甲酯,已作为氯吡格雷的中间体合成,氯吡格雷是一种用于预防中风和心脏病的抗血小板药物 (李颖华、徐洪武、张柳雪,2012).

化学表征和光学性质

- 对 2,2'-联噻吩 (BT) 衍生物的研究,包括那些具有 COCF3(三氟乙酰基)取代基的研究,表明在某些溶液中出现了显着的吸收和荧光光谱变化。这些衍生物在化学结构和性质上与 2-(2-氯苯基)-2,2-二氟乙酸甲酯有关 (Vladimír Lukes 等人,2013).

合成和生物活性

- 化合物“甲基 2 (1H 1,2,4 三唑 1 基甲基) 1,3 二氧戊环 2 基]苯基 2 氯苯基醚”由包括邻氯苄基氯在内的材料合成,显示出更强的杀菌活性和一些植物生长调节活性。本研究涉及包括 2-(2-氯苯基)-2,2-二氟乙酸甲酯在内的更广泛的化学物质家族 (施凤建,2003).

分子结构和光谱研究

- 对苯并咪唑衍生物(如 1-甲基-2-(2'-羟基-4'-氯苯基)苯并咪唑)的研究提供了对其分子结构和光谱行为的见解。这项研究具有相关性,因为其结构与 2-(2-氯苯基)-2,2-二氟乙酸甲酯相似 (Hasan Saral, Özgür Özdamar, & I. Uçar, 2017).

二氟甲基化反应

- 已开发出使用 2-氯-2,2-二氟乙酸钠对 2-羟基查尔酮进行二氟甲基化,表明该化合物在合成芳基二氟甲基醚和相关衍生物中很有用 (王伟等,2015).

安全和危害

未来方向

作用机制

Target of Action

Similar compounds have been found to interact with various cellular components such as glutathione, sulfur-containing enzymes, proteins, and nucleic acids .

Mode of Action

Methyl 2-(2-chlorophenyl)-2,2-difluoroacetate is postulated to act as an alkylating agent . Alkylating agents are capable of introducing an alkyl group into biologically active molecules, which can result in the modification of their structure and function. This interaction can lead to changes in the cellular processes, potentially leading to a variety of biological effects.

属性

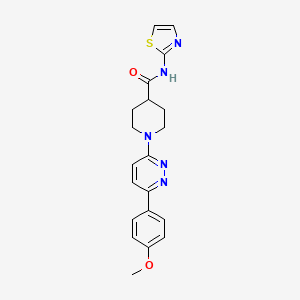

IUPAC Name |

methyl 2-(2-chlorophenyl)-2,2-difluoroacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF2O2/c1-14-8(13)9(11,12)6-4-2-3-5-7(6)10/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEMQXYMELNVHCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1Cl)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(2-chlorophenyl)-2,2-difluoroacetate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-N-[[4-(dimethylamino)phenyl]methyl]-N-ethyl-2-phenylethenesulfonamide](/img/structure/B3010346.png)

![Benzyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B3010348.png)

![methyl 2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methoxy]benzoate](/img/structure/B3010351.png)

![2-({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-chlorophenyl)ethanone](/img/structure/B3010352.png)

![2-chloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-4-nitrobenzamide](/img/structure/B3010354.png)

![2-Chloro-1-[4-(6-ethoxypyridin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B3010361.png)

![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(4-methylphenyl)carbamate](/img/structure/B3010362.png)

![(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(morpholino)methanone](/img/structure/B3010365.png)

![1,3-dimethyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-5-carboxamide](/img/structure/B3010368.png)